molecular formula C6H7Cl2NO2S B8090671 5-Methylpyridine-3-sulfonyl chloride hydrochloride

5-Methylpyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B8090671
M. Wt: 228.10 g/mol
InChI Key: VZJQZUMPBMGRFG-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-sulfonyl chloride hydrochloride is a pyridine-based sulfonyl chloride derivative. The compound features a methyl group at the 5-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position of the pyridine ring, with an additional hydrochloride moiety. The CAS number 939807-34-8, listed for "5-methylpyridine-3-sulfonyl chloride" in , likely refers to the sulfonyl chloride form without the hydrochloride . Molecular formula calculations suggest C₆H₆ClNO₂S (molecular weight ~191.63 g/mol) for the base sulfonyl chloride. The hydrochloride form, if valid, would theoretically add HCl, but structural confirmation requires further investigation. This compound is primarily used in organic synthesis as a reactive intermediate for introducing sulfonyl groups .

Properties

IUPAC Name

5-methylpyridine-3-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c1-5-2-6(4-8-3-5)11(7,9)10;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJQZUMPBMGRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridine-3-sulfonyl chloride hydrochloride involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides. This method allows for the formation of the corresponding pyridine-3-sulfonyl chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sulfur dioxide and chlorine to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
5-Methylpyridine-3-sulfonyl chloride hydrochloride serves as an essential intermediate in the synthesis of various pharmaceutical compounds, particularly sulfonamide drugs. Its reactivity allows for the introduction of sulfonyl groups into target molecules, which can enhance their biological activity and therapeutic efficacy. For instance, it has been used in the synthesis of novel anti-cancer agents and antibiotics by facilitating the formation of sulfonamide linkages in complex organic structures .

Case Study: Synthesis of Antibacterial Agents
In a study focusing on the development of new antibacterial agents, researchers utilized this compound to synthesize a series of sulfonamide derivatives. The resulting compounds exhibited significant antimicrobial activity against various bacterial strains, demonstrating the compound's utility in drug design .

Chemical Synthesis

Building Block for Organic Synthesis
The compound is widely employed as a building block in organic chemistry. Its sulfonyl chloride functional group is highly reactive towards nucleophiles, making it suitable for various substitution reactions. This property enables chemists to create complex molecular architectures efficiently .

Comparison with Similar Compounds

Compound NameFunctional GroupsUnique Features
6-Chloro-5-methylpyridine-3-sulfonyl chlorideChloro and sulfonylEnhanced electrophilicity due to chloro group
5-Methyl-3-pyridinesulfonyl chlorideSulfonyl onlyLacks additional reactivity from chloro group
3-Pyridinesulfonyl chlorideNo methyl or chloroSimplest structure with limited reactivity

Agrochemical Applications

This compound is also utilized in the agrochemical industry as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it valuable for creating compounds that can effectively manage agricultural pests and weeds .

Biological Studies

Reactivity with Biological Macromolecules
Recent studies have indicated that this compound interacts with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action within biological systems .

Preliminary Biological Activity Studies
Research has shown that derivatives synthesized from this compound exhibit promising biological activities, such as inhibition of specific enzyme pathways that are critical in disease progression. This aspect warrants further investigation into its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Methylpyridine-3-sulfonyl chloride hydrochloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-methylpyridine-3-sulfonyl chloride (base compound) with structurally analogous pyridine sulfonyl chlorides, highlighting substituents, molecular properties, and applications.

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
5-Methylpyridine-3-sulfonyl chloride 939807-34-8 C₆H₆ClNO₂S Methyl (5), -SO₂Cl (3) 191.63 Organic synthesis intermediate
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride N/A C₆H₃ClF₃NO₂S -CF₃ (5), -SO₂Cl (2) 273.62 (calculated) Reactive intermediate; halogenated derivative
5-Bromo-6-chloropyridine-3-sulfonyl chloride 216394-05-7 C₅H₂BrCl₂NO₂S Br (5), Cl (6), -SO₂Cl (3) 305.95 Halogenated derivative; used in pharmaceuticals
Pyridoxal hydrochloride 65-22-5 C₈H₁₁NO₃·HCl Hydroxymethyl, aldehyde, -OH groups 243.65 Vitamin B6 derivative; non-sulfonyl analog

Key Structural and Functional Differences:

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: The -CF₃ group at position 5 increases electrophilicity, making it more reactive in nucleophilic substitutions . 5-Bromo-6-chloropyridine-3-sulfonyl chloride: Halogen substituents (Br, Cl) may stabilize the sulfonyl chloride group via resonance, altering solubility and reactivity .

Applications :

  • 5-Methylpyridine-3-sulfonyl chloride : Used in peptide coupling and sulfonamide synthesis due to its moderate reactivity .
  • Halogenated analogs : Bromo and chloro derivatives (e.g., 5-Bromo-6-chloro) are preferred in medicinal chemistry for their ability to undergo cross-coupling reactions .

Physical Properties: Limited data on melting points or solubility are available. However, molecular weight and halogen content influence polarity, with halogenated derivatives (e.g., 305.95 g/mol for 5-Bromo-6-chloro) likely exhibiting lower solubility in polar solvents compared to the methyl-substituted analog .

Research Findings and Limitations

Synthetic Utility :

  • 5-Methylpyridine-3-sulfonyl chloride is a versatile building block for sulfonamide drugs and agrochemicals. Its methyl group offers a balance between reactivity and stability .
  • Comparative studies with 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride highlight the role of electron-withdrawing groups in accelerating reactions like Suzuki-Miyaura couplings .

Stability Considerations :

  • Sulfonyl chlorides are moisture-sensitive, but methyl substituents may offer slight hydrolytic stability compared to halogenated analogs .

Gaps in Data: The hydrochloride designation in the queried compound remains unverified. Direct comparative data on reactivity, toxicity, or spectroscopic profiles are scarce, necessitating further experimental validation.

Biological Activity

5-Methylpyridine-3-sulfonyl chloride hydrochloride is a chemical compound that has garnered attention for its potential biological activities, including antimicrobial effects and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H7ClN2O2S
  • Molecular Weight : 191.64 g/mol
  • CAS Number : 2444918-28-7
  • Density : Approximately 1.413 g/cm³
  • pKa : Estimated at -1.44, indicating strong acidity.

The hydrochloride form enhances solubility in water, making it suitable for various applications in biological assays and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules. Preliminary studies indicate that it may act as an enzyme inhibitor or ligand, influencing various biochemical pathways. Its reactivity with proteins and nucleic acids suggests potential therapeutic roles in treating infections and possibly cancer .

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.
Anticancer ActivityRelated compounds showed cytotoxic effects in various cancer cell lines; further investigation needed for direct correlation .
Mechanism StudiesInteraction with enzymatic pathways suggests potential as a therapeutic agent targeting specific diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of several pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at varying concentrations.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that compounds structurally related to this compound exhibited dose-dependent cytotoxicity, suggesting a potential role in cancer therapy.

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